N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide
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Description
Scientific Research Applications
Anticancer Properties
Compounds incorporating 1,3,4-thiadiazole, like N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, are noted for their potential in cancer therapy. Yushyn, Holota, and Lesyk (2022) in their study highlight the synthesis of a novel molecule with 1,3,4-thiadiazole, demonstrating promising anticancer activity (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial and Antifungal Action
Sych et al. (2019) explored the antimicrobial and antifungal potential of 1,3,4-thiadiazole derivatives. Their research found that compounds with 1,3,4-thiadiazole structures exhibit sensitivity to both Gram-positive and Gram-negative bacteria and also show antifungal activity against Candida albicans (Sych et al., 2019).
CNS Activity
Clerici et al. (2001) investigated 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives for their central nervous system activity. They discovered that certain derivatives possess antidepressant and anxiolytic properties, comparable in efficiency to reference drugs like Imipramine and Diazepam (Clerici et al., 2001).
Anticonvulsant and Analgesic Effects
Sharma et al. (2011) synthesized a new series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, finding them to exhibit significant antidepressant, anxiolytic, and anticonvulsant activity in comparison to reference drugs (Sharma et al., 2011).
Inhibitory Effects on Human Cancer Cell Lines
Shi et al. (2013) evaluated a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives for their cytotoxicities on various human cancer cell lines, identifying compounds with significant inhibitory activities (Shi et al., 2013).
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S2/c9-5(13)3-15-8-12-11-7(16-8)10-6(14)4-1-2-4/h4H,1-3H2,(H2,9,13)(H,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUUFDQYGWDDLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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